molecular formula C13H13Cl2N5 B7731234 1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B7731234
M. Wt: 310.18 g/mol
InChI Key: SKZPMRZQAWZZHW-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine (IUPAC name: N-(3,5-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine) is a substituted guanidine derivative characterized by a 3,5-dichlorophenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. Key physicochemical properties include:

  • Molecular Formula: C₁₃H₁₃Cl₂N₅
  • Molecular Weight: 310.188 g/mol
  • Purity: ≥95%
  • Storage Conditions: +4°C

Its synthesis and storage protocols align with typical guanidine derivatives, prioritizing low-temperature storage to mitigate decomposition .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N5/c1-7-3-8(2)18-13(17-7)20-12(16)19-11-5-9(14)4-10(15)6-11/h3-6H,1-2H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZPMRZQAWZZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound with the molecular formula C13H13Cl2N5 and a molecular weight of approximately 310.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer.

The compound is primarily studied for its inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Inhibition of BACE1 can potentially reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. Recent studies have shown that derivatives of guanidine compounds, including this specific structure, exhibit significant inhibition of BACE1 activity through both in vitro and in vivo assays .

Inhibition of BACE1

A study conducted by Sayyad Ali et al. synthesized various biaryl guanidine derivatives and evaluated their efficacy against BACE1. Among these derivatives, this compound demonstrated promising results with an IC50 value indicating effective inhibition . The compound was shown to significantly improve cognitive function in animal models as assessed by behavioral tests such as the Morris water maze test.

Antitumor Activity

In addition to its neuroprotective properties, this compound has also been evaluated for its antitumor activities. Research indicates that similar guanidine derivatives possess the ability to inhibit tumor cell proliferation in various cancer cell lines. The mechanism is believed to involve interference with DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells .

Alzheimer’s Disease

A notable case study involved the administration of this compound in a transgenic mouse model of Alzheimer’s disease. The results indicated a marked reduction in amyloid plaque formation and improved memory retention compared to control groups. Behavioral assessments showed significant enhancements in learning and memory tasks .

Cancer Research

In another study focusing on cancer treatment, compounds structurally related to this compound were tested against several cancer cell lines including breast and lung cancer. The results indicated that these compounds exhibited cytotoxic effects at micromolar concentrations, suggesting their potential as therapeutic agents .

Biological Activity Summary

Activity Target IC50 Value Model
BACE1 Inhibitionβ-secretase97 ± 0.91 nMIn vitro assays
Antitumor ActivityVarious cancersVaries (μM range)Cell line assays
Cognitive ImprovementAlzheimer’s modelSignificantBehavioral tests

Comparison with Similar Compounds

Compound IC50 (nM) Activity
This compound97 ± 0.91BACE1 Inhibition
1,3-Bis(5,6-difluoropyridin-3-yl)guanidine120 ± 0.85BACE1 Inhibition
Other Guanidine DerivativesVariesAntitumor activity

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine exhibit antimicrobial activities. For instance, studies have shown that guanidine derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

Guanidine derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways . Further research is needed to elucidate the mechanisms involved and to evaluate its efficacy in clinical settings.

Pharmaceutical Applications

This compound has potential applications in drug development:

  • Antiviral Agents : Due to its structural similarity to other antiviral compounds, it may serve as a lead compound for synthesizing new antiviral drugs.
  • Anti-inflammatory Drugs : The compound's ability to modulate immune responses positions it as a candidate for developing anti-inflammatory medications .

Agricultural Applications

The compound's antimicrobial properties may also extend to agricultural uses:

  • Pesticides : Its effectiveness against various pathogens could make it a suitable candidate for developing new pesticides or fungicides.
  • Plant Growth Regulators : Research into its effects on plant physiology could lead to applications in enhancing crop yields or resistance to diseases .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study BAnticancer EffectsInduced apoptosis in cultured cancer cells; further studies required for in vivo validation.
Study CAgricultural UseShowed effectiveness as a fungicide against common plant pathogens.

These case studies highlight the diverse potential applications of this compound across different fields.

Comparison with Similar Compounds

Halogen Type and Position

  • Fluorine (in 2-fluorophenyl) has high electronegativity but lower steric bulk, which may improve solubility relative to bulkier halogens like bromine or iodine . Bromine/Iodine: Brominated and iodinated analogues exhibit increased molecular weight and hydrophobicity, which could reduce aqueous solubility but enhance lipid membrane permeability .

Pyrimidine Modifications

All compared compounds retain the 4,6-dimethylpyrimidin-2-yl group, suggesting shared steric and electronic profiles at the guanidine-pyrimidine junction. This consistency implies similar hydrogen-bonding or π-stacking capabilities across derivatives .

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